molecular formula C19H26FNO2 B2371042 (Cyclododecylideneamino) 4-fluorobenzoate CAS No. 329079-10-9

(Cyclododecylideneamino) 4-fluorobenzoate

Cat. No. B2371042
M. Wt: 319.42
InChI Key: PNSMOSKBBZCJAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(Cyclododecylideneamino) 4-fluorobenzoate” is a chemical compound with the molecular formula C19H26FNO2 . It is used for research purposes .


Chemical Reactions Analysis

Fluorinated compounds like “(Cyclododecylideneamino) 4-fluorobenzoate” can undergo enzymatic defluorination . This process involves the cleavage of C–F bonds, which are the strongest bonds in organic compounds .

Scientific Research Applications

High-Washability 4-Amino-4′-Fluorosulfonylazobenzene Disperse Dyes

Field

Materials Science, specifically in Textile Industry.

Application

These dyes are used for dyeing cellulose diacetate fibers to ensure high color fastness .

Method

The dyes are synthesized and then applied to the fibers. The dyed samples are subjected to aftertreatments of soaping and hot rinsing .

Results

The dyes exhibited reasonable levels of build-up and excellent color fastness on the cellulose diacetate fibers .

Amino-Functionalized Fe3O4@SiO2 Core-Shell Magnetic Nanoparticles

Field

Environmental Health Science and Engineering.

Application

These nanoparticles are used as a photocatalyst for removing organic dyes from aqueous environments .

Method

The nanoparticles are synthesized and then used to degrade the dyes under UVA light .

Results

The degradation performance was about 90% in the optimum conditions .

Cyclodextrin Applications in Pharmacy, Biology, Medicine, and Environment

Field

Pharmacy, Biology, Medicine, and Environmental Science.

Application

Cyclodextrins, biosynthetic cyclic oligosaccharides obtained by enzymatic degradation of starch, have found applications in many fields such as chemistry, pharmacy, biology, medicine and biomedicine, food, beverage industry, cosmetology and hygiene, chromatography, catalysis, biotechnology, agrochemistry, and remediation .

Method

The core of their structure is composed of a stable hydrophobic cavity that can encapsulate other compounds with hydrophobic moieties through host-guest interactions .

Results

Cyclodextrins and their derivatives have been used to extract mycotoxins from aqueous solutions including beverages. The results were explained by the presence of cyclodextrin molecules in the polymer, which allows the formation of inclusion complexes with the mycotoxins .

Fundamentals and Applications of Cyclodextrins

Field

Pharmacy, Medicine, Foods, Cosmetics, Toiletries, Catalysis, Chromatography, Biotechnology, Nanotechnology, and Textile Production.

Application

Cyclodextrins and their derivatives have a wide variety of practical applications including pharmacy, medicine, foods, cosmetics, toiletries, catalysis, chromatography, biotechnology, nanotechnology, and textile production .

Method

Cyclodextrins belong to the family of cage molecules due to their structure, which is composed of a hydrophobic cavity that can encapsulate other molecules .

Results

The most characteristic feature of cyclodextrins is their ability to form inclusion complexes with various molecules through host-guest interactions .

Pharmaceutical Applications of Cyclodextrins

Field

Pharmacy and Medicine.

Application

Cyclodextrins are abundantly explored in the field of medicines for the design of various types of drug delivery systems .

Method

They are cyclic oligosaccharides carrying α (1,4) glucopyranose units and able to build aqueous soluble inclusion complexes with various small and large drug molecules .

Results

Cyclodextrins have been used to improve the solubility and bioavailability of poorly soluble drugs .

Future Directions

The future research directions could involve studying the biodegradation and biotransformation of fluorinated compounds like “(Cyclododecylideneamino) 4-fluorobenzoate”. This is because these compounds do not easily break down in nature, leading to their accumulation in the environment .

properties

IUPAC Name

(cyclododecylideneamino) 4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26FNO2/c20-17-14-12-16(13-15-17)19(22)23-21-18-10-8-6-4-2-1-3-5-7-9-11-18/h12-15H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSMOSKBBZCJAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(=NOC(=O)C2=CC=C(C=C2)F)CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Cyclododecylideneamino) 4-fluorobenzoate

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